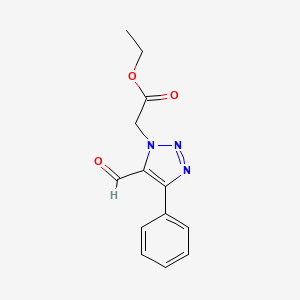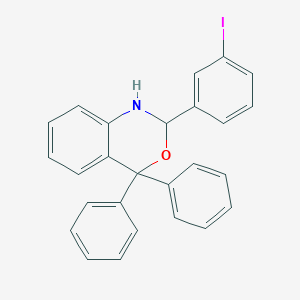![molecular formula C19H12IN3O3 B11084874 N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide](/img/structure/B11084874.png)
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE is a complex organic compound that features a furan ring, an oxadiazole ring, and an iodinated benzamide group
Preparation Methods
The synthesis of N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring.
Coupling with Iodobenzamide: The oxadiazole intermediate is then coupled with 2-iodobenzamide under suitable conditions to form the final product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodinated benzamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.
Scientific Research Applications
N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The iodinated benzamide group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar compounds include:
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound also contains a furan and oxadiazole ring but differs in its thiol group.
5-Furan-2-yl-4H [1,2,4]triazole-3-thiol: This compound features a triazole ring instead of an oxadiazole ring.
N-{3-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-2-IODOBENZAMIDE is unique due to its iodinated benzamide group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H12IN3O3 |
|---|---|
Molecular Weight |
457.2 g/mol |
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C19H12IN3O3/c20-15-8-2-1-7-14(15)17(24)21-13-6-3-5-12(11-13)18-22-23-19(26-18)16-9-4-10-25-16/h1-11H,(H,21,24) |
InChI Key |
CDFRAAXCOQUUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084800.png)
![10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B11084801.png)
![6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11084806.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide](/img/structure/B11084815.png)

![3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole](/img/structure/B11084842.png)
![ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084844.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11084849.png)
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-hydroxy-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11084860.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl thiophene-2-sulfonate](/img/structure/B11084861.png)

![3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B11084873.png)

![6'-Amino-3'-isopropyl-1-methyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11084879.png)
